![molecular formula C25H20N2O3 B10972837 Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B10972837.png)
Methyl 4-methyl-3-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves the reaction of 4-methyl-3-aminobenzoic acid with 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the compound can inhibit certain enzymes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
2-Phenylquinoline: Shares the quinoline core but lacks the additional functional groups.
4-Methylquinoline: Similar structure but with different substitution patterns.
Uniqueness
METHYL 4-METHYL-3-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its combination of the quinoline core with additional functional groups that enhance its biological activity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C25H20N2O3 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 4-methyl-3-[(2-phenylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C25H20N2O3/c1-16-12-13-18(25(29)30-2)14-22(16)27-24(28)20-15-23(17-8-4-3-5-9-17)26-21-11-7-6-10-19(20)21/h3-15H,1-2H3,(H,27,28) |
InChI Key |
YABVTFRZVAHJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


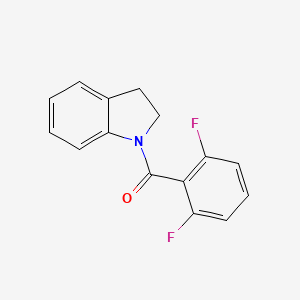
![2-Methoxy-N-{2-[(2-methoxyphenyl)formamido]ethyl}benzamide](/img/structure/B10972771.png)

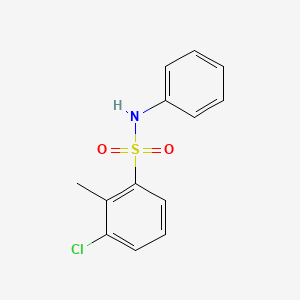
![4-chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972801.png)
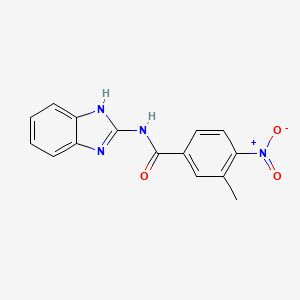
methanone](/img/structure/B10972812.png)
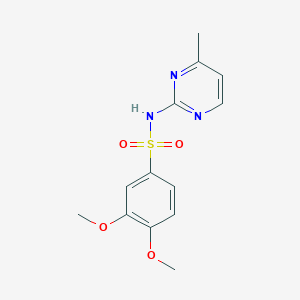
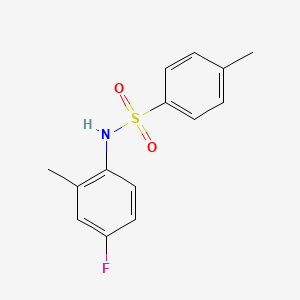
![3-Chloro-7-(difluoromethyl)-5-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10972832.png)
![3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10972846.png)
![N-[4-(2-fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide](/img/structure/B10972850.png)
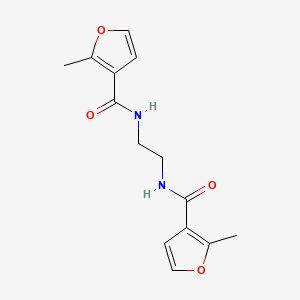
![4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10972857.png)
